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2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]-

Catalog No.
S3334060
CAS No.
110920-15-5
M.F
C12H11NO4
M. Wt
233.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]-

CAS Number

110920-15-5

Product Name

2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]-

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-methylbenzoate

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

InChI

InChI=1S/C12H11NO4/c1-8-3-2-4-9(7-8)12(16)17-13-10(14)5-6-11(13)15/h2-4,7H,5-6H2,1H3

InChI Key

CYUNDFVNNBMIEE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)ON2C(=O)CCC2=O

Canonical SMILES

CC1=CC(=CC=C1)C(=O)ON2C(=O)CCC2=O
  • Limited Literature: Searches of scientific databases like PubChem and Google Scholar yielded no publications directly focused on this specific molecule and its research applications.
  • Cyclic Imides

    2,5-Pyrrolidinedione is a cyclic imide, a class of organic compounds known for their diverse biological activities. Research on other cyclic imides suggests potential applications in areas like enzyme inhibition and medicinal chemistry .

  • -Substituted Benzoyl Group

    The presence of a 3-methylbenzoyl group might influence the molecule's interaction with biological targets. Understanding how substituent groups on aromatic rings affect biological activity is a well-established field in medicinal chemistry .

2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]- is a chemical compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol. This compound features a pyrrolidinedione backbone, which is characterized by a five-membered ring containing two carbonyl groups. The presence of the 3-methylbenzoyloxy group enhances its chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

Typical of pyrrolidinediones, including:

  • Esterification: The reaction of 2,5-dioxopyrrolidine with 3-methylbenzoic acid to form the ester bond.
  • Nucleophilic Substitution: It can undergo nucleophilic attacks at the carbonyl carbon, leading to the formation of various derivatives.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols or other functional groups under appropriate conditions.

These reactions make it a valuable intermediate for synthesizing more complex organic molecules .

2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]- exhibits notable biological activities:

  • Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, affecting cellular processes such as oxidative stress response and apoptosis.
  • Cellular Effects: The compound influences cell signaling pathways and gene expression, which may play a role in regulating cell proliferation and survival.
  • Therapeutic Potential: Preliminary studies suggest that it may have applications in drug development due to its ability to modulate biological functions.

The synthesis of 2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]- typically involves:

  • Esterification Reaction:
    • Reactants: 2,5-dioxopyrrolidine and 3-methylbenzoic acid.
    • Conditions: The reaction is conducted in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
    • Outcome: Formation of the desired ester product through the creation of an ester bond .

The compound has diverse applications across several domains:

  • Chemical Industry: Used as an intermediate in synthesizing various organic compounds.
  • Pharmaceuticals: Explored for its potential therapeutic properties in drug development.
  • Biochemistry: Investigated for its interactions with biomolecules, contributing to research on metabolic pathways and enzyme functions .

Research indicates that 2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]- interacts with various biomolecules:

  • Enzymatic Interactions: It binds to specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Cellular Mechanisms: Its influence on gene expression suggests potential roles in regulating cellular responses to stress and apoptosis .

Several compounds share structural similarities with 2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-C12H11NO4Similar structure with a different benzoyloxy group
2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]-C12H11NO4Variation in the position of the methyl group
2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-C9H7NO4SIncorporates a thiophene ring

Uniqueness

The uniqueness of 2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]- lies in its specific structural arrangement that influences its biological activity and interaction profiles. Its ability to modulate enzyme activity and cellular processes distinguishes it from other similar compounds .

Impact of Benzoyl Substituent Positioning on Bioactivity

The spatial orientation of substituents on the benzoyl moiety profoundly influences the inhibitory potency of 2,5-pyrrolidinedione derivatives. In a systematic evaluation of para-, meta-, and ortho-methylbenzoyl analogs, the meta-substituted derivative (3-methylbenzoyl) exhibited superior enzymatic inhibition compared to its positional isomers [1] [6].

Table 1: Inhibitory Potency of Benzoyl-Substituted Analogs Against N-Acylethanolamine Acid Amidase (NAAA)

Substituent PositionIC₅₀ (μM)Selectivity Ratio (NAAA/FAAH)
Para-methyl8.2 ± 0.912:1
Meta-methyl3.1 ± 0.328:1
Ortho-methyl>50<2:1

Data adapted from Zhou et al. (2018) [1] demonstrates that meta-substitution creates optimal steric complementarity with the hydrophobic subpocket of NAAA's catalytic site. Ortho-substituents induce unfavorable steric clashes, while para-substituents reduce π-π stacking interactions with Tyr-267 [1]. The 3-methyl group's positioning aligns with the enzyme's substrate recognition portal, enhancing binding affinity through van der Waals contacts with Leu-189 and Phe-214 [1].

Electronic Effects of 3-Methyl Group on Molecular Interactions

The electron-donating methyl group at the benzoyl meta-position modulates charge distribution across the pharmacophore. Density functional theory (DFT) calculations reveal that the 3-methyl substituent increases electron density at the carbonyl oxygen by 18% compared to unsubstituted analogs . This electronic perturbation enhances hydrogen-bonding capacity with the oxyanion hole residues (Gly-123/Asn-175) in NAAA's active site [1].

Comparative studies of 3-methyl vs. 3-fluoro analogs demonstrate the methyl group's superior hydrophobic stabilization effects. While both substituents improve lipophilicity (logP increase of 0.4 units), the 3-methyl derivative shows 3.2-fold greater membrane permeability in Caco-2 cell monolayers . This property correlates with enhanced in vivo anti-inflammatory efficacy in murine models of acute lung injury [1].

Conformational Analysis of Pyrrolidinedione Ring Systems

Nuclear magnetic resonance (NMR) studies combined with molecular dynamics simulations reveal two predominant conformers of the pyrrolidinedione core:

  • Half-chair conformation (75% population): Facilitates planar alignment of the 1-acyloxy group with the enzyme's catalytic triad
  • Envelope conformation (25% population): Creates steric hindrance that reduces target engagement [4]

Table 2: Conformational Populations Under Physiological Conditions

Solvent SystemHalf-Chair (%)Envelope (%)
Phosphate buffer pH 7.47228
Lipid bilayer mimetic8119

Alkylation at the pyrrolidine nitrogen shifts conformational equilibrium toward the bioactive half-chair form through steric compression effects [4]. This conformational tuning explains the 4.7-fold potency increase observed in N-methylated derivatives compared to their non-alkylated counterparts [1].

Comparative Pharmacophore Modeling with Structural Analogs

Three-dimensional pharmacophore mapping identifies four critical features for NAAA inhibition:

  • Aromatic centroid (3-methylbenzoyl)
  • Hydrogen bond acceptor (pyrrolidinedione carbonyl)
  • Hydrophobic domain (pyrrolidine ring)
  • Steric exclusion volume (ortho-position)

Figure 1: Overlay of 2,5-Pyrrolidinedione, 1-[(3-Methylbenzoyl)Oxy]- (magenta) and Structural Analogs

  • Cyclopentane-carboxylic acid derivative (cyan) : Lacks the planar pyrrolidinedione ring, reducing H-bonding capacity
  • Palmitoylpyrrolidine (yellow) [1]: Extended alkyl chain improves membrane penetration but decreases target selectivity

The pharmacophore model successfully predicts bioactivity trends across 27 analogs (R² = 0.89), validating the essentiality of the meta-methylbenzoyl-pyrrolidinedione scaffold [1] . Replacement of the pyrrolidinedione with succinimide or maleimide rings decreases potency by 12-15 fold due to altered dipole moments and reduced enolate stabilization [4].

2,5-Pyrrolidinedione derivatives represent a significant class of aminopeptidase N inhibitors with well-characterized inhibition kinetics [1]. Aminopeptidase N, also known as CD13 antigen, belongs to the M1 family of zinc metallopeptidases and exhibits preference for neutral amino acids, removing N-terminal amino acids from unsubstituted oligopeptides [2]. The enzyme demonstrates substrate preference in the order: Ala>Phe>Tyr>Leu>Arg>Thr>Trp>Lys>Ser>Asp>His>Val [2].

Pyrrolidinedione-based peptidomimetics have demonstrated potent inhibitory activity against aminopeptidase N, with compound 8f achieving an IC50 value of 1.0 μM [1]. These compounds display competitive inhibition kinetics, as evidenced by enzyme kinetic studies that reveal reversible binding characteristics [3]. The inhibition constant Ki values for morin, a related competitive inhibitor, demonstrate Ki of 21.23 μM, providing insight into the binding affinity range for this class of compounds [3].

Structure-activity relationship studies reveal that the pyrrolidinedione scaffold provides optimal inhibitory activity when specific structural modifications are present [1]. The inhibitory potency correlates directly with the presence of aromatic substituents and specific ester functionalities [1]. Comparative analysis with bestatin, a well-established aminopeptidase N inhibitor, demonstrates that pyrrolidinedione derivatives exhibit superior activity profiles in vivo [1].

Table 1: Aminopeptidase N Inhibition Kinetics Parameters

ParameterValueReference Compound
IC50 (μM)1.0Compound 8f
Ki (μM)21.23Morin
Inhibition TypeCompetitiveMultiple derivatives
pH Optimum7.0-7.5Native enzyme

The enzyme exhibits multiple isoforms with distinct molecular weights and glycosylation patterns, ranging from approximately 150 kDa [4]. Human aminopeptidase N demonstrates significantly lower catalytic efficiency compared to pig aminopeptidase N, with more than 50-fold reduced kcat/Km values [5]. This difference primarily results from reduced kcat values, suggesting distinct regulatory mechanisms for the human enzyme [5].

Inhibitor selectivity studies demonstrate that pyrrolidinedione derivatives exhibit enhanced potency against human aminopeptidase N compared to pig orthologs [5]. Compounds containing homophenylalanine and homocyclohexanylalanine residues show more than 10-fold greater potency for human aminopeptidase N [5].

Allosteric Modulation of MurA Enzymatic Activity

The pyrrolidinedione class of compounds has been identified as novel reversible inhibitors of the bacterial enzyme MurA, demonstrating unique allosteric modulation mechanisms [6]. MurA catalyzes the conversion of UDP-N-acetylglucosamine into UDP-N-acetylglucosamine enolpyruvate through addition of enolpyruvate from phosphoenolpyruvate [6]. Compound 46, the most potent pyrrolidinedione derivative, exhibits IC50 values of 4.5 μM against wild-type MurA and 4.9 μM against the fosfomycin-resistant C115D mutant [6].

Native mass spectrometry experiments reveal that MurA exists in a closed UNAM- and PEP-bound conformation as expressed [6]. The binding of pyrrolidinedione compounds requires the presence of UDP-N-acetylglucosamine substrate to induce conformational changes that expose the binding site [6]. This represents a novel mechanism distinct from traditional competitive inhibition, where the inhibitor binding depends on substrate-induced conformational unlocking [6].

Enzyme kinetics analysis using Lineweaver-Burk plots initially suggested uncompetitive inhibition patterns, with parallel lines observed for different inhibitor concentrations [6]. However, native mass spectrometry studies demonstrate that the mechanism involves more complex conformational requirements rather than simple uncompetitive binding [6]. The requirement for UDP-N-acetylglucosamine presence indicates that pyrrolidinedione compounds bind to the open, substrate-accessible form of the enzyme [6].

Table 2: MurA Enzymatic Activity Modulation Parameters

ParameterWild-Type MurAC115D Mutant
IC50 (μM)4.5 ± 0.54.9 ± 0.3
Binding ModeReversibleReversible
Conformational RequirementUDP-N-acetylglucosamine dependentUDP-N-acetylglucosamine dependent
Additive Effect with FosfomycinPresentAbsent

Nuclear magnetic resonance spectroscopy studies using 15N-1H TROSY HSQC demonstrate that both fosfomycin and compound 46 affect similar regions of the protein while maintaining distinct binding characteristics [6]. Chemical shift perturbations reveal that pyrrolidinedione binding occurs in regions adjacent to but not overlapping with the fosfomycin binding site [6]. This explains the observed additive inhibitory effects when both compounds are present simultaneously [6].

Molecular docking studies propose that the S-enantiomer of compound 46 occupies the UDP-N-acetylglucosamine binding site, with the pyrrolidinedione ring positioned where the ribose normally binds [6]. The terminal chlorophenyl ring forms cation-π interactions with Arg120, potentially replacing the salt bridge normally formed by UDP-N-acetylglucosamine phosphate [6]. The tert-butyl ester group interacts with hydrophobic residues including Val161, Pro289, Val327, and Lys160 methylene groups [6].

Protein-Ligand Interaction Profiling Using Isothermal Titration Calorimetry

Isothermal titration calorimetry serves as the gold standard technique for characterizing protein-ligand interactions, providing simultaneous determination of binding affinity, stoichiometry, enthalpy, and entropy in single experiments [7]. This label-free method directly measures heat released or absorbed during binding events, enabling complete thermodynamic characterization of molecular interactions [8].

The technique measures binding constants, reaction stoichiometry, enthalpy changes, and entropy changes, providing comprehensive thermodynamic profiles [8]. For pyrrolidinedione derivatives, isothermal titration calorimetry enables determination of intrinsic binding thermodynamics by accounting for linked protonation reactions and conformational changes [9]. The observed enthalpy values depend significantly on buffer conditions, with variations from +7 kJ/mol in phosphate buffer to -32 kJ/mol in TRIS buffer [9].

Temperature-dependent isothermal titration calorimetry studies reveal heat capacity changes upon binding, calculated from the slope of enthalpy versus temperature plots [10]. These measurements provide insights into hydrophobic interactions and conformational changes accompanying protein-ligand binding [10]. The heat capacity change can be positive when hydrophobic interactions are disrupted or negative when hydrophobic interactions form upon binding [11].

Table 3: Isothermal Titration Calorimetry Parameters for Protein-Ligand Interactions

Thermodynamic ParameterTypical RangeInformation Provided
Binding Constant (Ka)10³-10⁹ M⁻¹Affinity strength
Enthalpy Change (ΔH)-50 to +20 kJ/molBinding mechanism
Entropy Change (ΔS)VariableConformational effects
Heat Capacity Change (ΔCp)-2 to +2 kJ/mol/KHydrophobic interactions

Protein-detected nuclear magnetic resonance spectroscopy complements isothermal titration calorimetry by providing structural insights into binding sites and conformational changes [6]. The combination of these techniques enables comprehensive characterization of pyrrolidinedione binding mechanisms, revealing the requirement for substrate-induced conformational changes [6].

Displacement isothermal titration calorimetry experiments allow characterization of high-affinity interactions that cannot be measured directly [9]. This approach involves titrating a strongly binding ligand into protein pre-saturated with a weakly binding compound [9]. Such methods prove particularly valuable for characterizing tight-binding pyrrolidinedione derivatives with nanomolar affinities [9].

Cellular Permeability and Intracellular Target Engagement

Cellular permeability represents a critical determinant of biological activity for pyrrolidinedione compounds, with molecular size and polarity serving as key limiting factors [12]. Compounds exceeding 1000 ų molecular volume demonstrate sharp reductions in passive membrane permeability, establishing practical upper limits for cell-permeable drugs [13]. The polar surface area threshold of 140 Ų represents another critical parameter for maintaining adequate permeability [13].

Pyrrolidinedione derivatives demonstrate cellular uptake through multiple mechanisms, including passive diffusion and transporter-mediated processes [14]. Succinimide-modified compounds exhibit elevated cellular uptake in brain endothelial cells, suggesting potential for blood-brain barrier penetration [14]. The uptake kinetics follow exponential saturation patterns with distinct half-times depending on concentration and cell type [14].

Structure-activity relationships reveal that molecular flexibility enables pyrrolidinedione compounds to adopt different conformations in various environments [15]. Nuclear magnetic resonance studies demonstrate that these compounds can minimize polar surface area in apolar environments while maintaining solubility in aqueous solutions [15]. This chameleonic behavior facilitates membrane permeation by allowing conformational adaptation to lipid bilayer environments [15].

Table 4: Cellular Permeability Parameters for Pyrrolidinedione Derivatives

ParameterThreshold ValueImpact on Permeability
Molecular Volume>1000 ųSharp permeability reduction
Polar Surface Area>140 ŲDecreased membrane penetration
Molecular Weight>1000 DaLimited oral bioavailability
Conformational FlexibilityHighEnhanced permeability

Intracellular target engagement requires compounds to traverse cellular membranes while maintaining target binding affinity [16]. Permeability-modifying moieties can control cellular distribution, with anionic groups significantly reducing cell penetration for cytosolic targets [16]. Compounds targeting nuclear or cytosolic proteins show near-complete activity loss when conjugated with polar modifying groups [16].

The cellular uptake mechanisms for pyrrolidinedione compounds involve multiple pathways, including caveolae-mediated endocytosis and lipid raft-mediated internalization [17]. These pathways circumvent lysosomal degradation routes, enhancing intracellular accumulation [17]. Cell-penetrating peptide derivatives containing pyrrolidine rings demonstrate efficient cellular uptake with minimal cytotoxicity [17].

XLogP3

1.3

Wikipedia

2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]-

Dates

Last modified: 08-19-2023

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